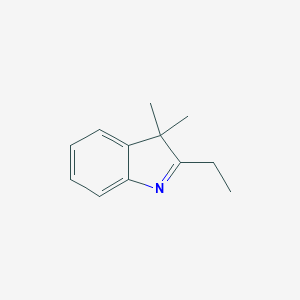

2-Ethyl-3,3-dimethyl-3H-indole

Description

Significance of 3H-Indole Core Structures in Organic Synthesis and Heterocyclic Chemistry

The indole (B1671886) nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structure in chemistry. bhu.ac.in While the 1H-indole tautomer is the most common and stable form, its non-aromatic isomer, 3H-indole (also known as indolenine), is a crucial intermediate and structural motif in its own right. The 3H-indole core is characterized by a C2-N1 double bond within the five-membered ring and a quaternary carbon at the C3 position.

This structural arrangement makes 3H-indoles highly valuable building blocks in organic synthesis. byjus.com Their utility stems from their role as precursors to a wide array of more complex heterocyclic systems. The Fischer indole synthesis, a venerable and widely used method discovered by Emil Fischer in 1883, provides a direct route to indoles and indolenines through the acid-catalyzed cyclization of arylhydrazones derived from ketones or aldehydes. byjus.comwikipedia.orgnih.gov This reaction's robustness allows for the preparation of a diverse range of substituted indolenines. nih.gov

Furthermore, 3H-indole derivatives are pivotal intermediates in the synthesis of various functional dyes. google.comgoogle.comgoogleapis.com Specifically, they are the foundational components for many cyanine (B1664457) dyes, which are prized for their sharp and intense absorptions in the visible and near-infrared regions, making them indispensable as fluorescent labels in biological imaging and research. google.comgoogle.com The quaternization of the indolenine nitrogen leads to indolium salts, which are key electrophilic intermediates in the construction of the polymethine chain that defines cyanine dyes. nih.govrsc.org

Overview of 2-Ethyl-3,3-dimethyl-3H-indole and its Position within the Indolenine Class

This compound is a specific member of the indolenine class of compounds. Its structure features an ethyl group at the C2 position and two methyl groups at the C3 position, creating the characteristic quaternary sp³-hybridized carbon of the indolenine core.

This compound is typically synthesized via the Fischer indole synthesis, reacting phenylhydrazine (B124118) with 3-methyl-2-pentanone (B1360105) under acidic conditions. wikipedia.orgijarsct.co.in Like its close analogue, 2,3,3-trimethyl-3H-indole, it serves as a fundamental building block. rsc.orggrowingscience.com The substituents on the indolenine ring can influence the properties of the final products. The ethyl group at C2 and the gem-dimethyl groups at C3 are important for the stability and reactivity of the molecule, making it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of dye chemistry. google.comgoogleapis.com

The primary role of this compound in synthetic chemistry is as an intermediate. Its subsequent reaction, often involving alkylation at the nitrogen atom to form a reactive indolium salt, opens the door to the synthesis of a variety of functional molecules, most notably asymmetrical and symmetrical cyanine dyes. nih.govrsc.org

Chemical and Physical Properties

The properties of this compound have been compiled from various sources and are presented below.

| Property | Value |

| Molecular Formula | C₁₂H₁₅N |

| Molar Mass | 173.25 g/mol |

| Boiling Point | 230-247 °C |

| Flash Point | 96.4 °C |

| Density | 1.02 g/cm³ |

| Water Solubility | 1.50e-3 g/L |

| LogP (Octanol-Water) | 2.30-2.55 |

| pKa (Basic) | 5.01 |

| CAS Number | 18781-53-8 |

| Data sourced from epa.govnih.govchemicalbook.comchemnet.com |

Spectroscopic Data Overview

| Spectroscopy | Expected Features |

| ¹H NMR | Signals for aromatic protons (approx. 7.0-7.8 ppm), a quartet for the ethyl CH₂ (approx. 2.7 ppm), a singlet for the two C3-methyl groups (approx. 1.3 ppm), and a triplet for the ethyl CH₃ (approx. 1.2 ppm). |

| ¹³C NMR | Resonances for aromatic carbons, the C=N carbon (highly deshielded, >180 ppm), the quaternary C3 carbon (approx. 54 ppm), and carbons of the ethyl and methyl substituents. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of aromatic and aliphatic groups, and a strong absorption for the C=N imine bond (approx. 1600-1650 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z = 173, with characteristic fragmentation patterns including the loss of methyl or ethyl groups. |

| Characteristic data inferred from related compounds in growingscience.commdpi.comresearchgate.netelectronicsandbooks.comktu.edupublish.csiro.auacs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3,3-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-4-11-12(2,3)9-7-5-6-8-10(9)13-11/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAAFAZCAVDTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343327 | |

| Record name | 2-Ethyl-3,3-dimethyl-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18781-53-8 | |

| Record name | 2-Ethyl-3,3-dimethyl-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Ethyl 3,3 Dimethyl 3h Indole

Classical Approaches for 3H-Indole Ring System Construction

Traditional methods for synthesizing the 3H-indole scaffold have been foundational in organic chemistry, with the Fischer indole (B1671886) synthesis being a cornerstone. These approaches often involve the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde.

Fischer Indole Synthesis and its Modifications for 3,3-Disubstituted Indolenines

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction for producing indoles from the treatment of a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent protonation and a acs.orgacs.org-sigmatropic rearrangement lead to a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org

For the synthesis of 3,3-disubstituted indolenines (3H-indoles), the "interrupted" Fischer indolisation is employed, typically using α,α-disubstituted aldehydes or ketones. rsc.orgresearchgate.net This variation prevents the final aromatization step that would lead to a 1H-indole, thus preserving the 3,3-disubstituted pattern. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as boron trifluoride and zinc chloride. wikipedia.orgmdpi.com However, a significant challenge with the interrupted Fischer indolisation is the propensity of the resulting metastable indolenines to undergo a 1,2-migration under acidic conditions, leading to the more thermodynamically stable indole. rsc.orgrsc.org

Recent modifications have focused on developing greener and more sustainable protocols. For instance, a flow chemistry approach has been described for the synthesis of 3,3-disubstituted indolenines via an interrupted Fischer indolisation, offering better control over reaction parameters and potentially higher yields. rsc.org Another eco-friendly approach involves a mechanochemical protocol using oxalic acid and dimethylurea, which is a solvent-free method applicable to a wide range of substrates. rsc.org

| Catalyst/Conditions | Substrates | Product Type | Key Features |

| Brønsted or Lewis Acids wikipedia.orgmdpi.com | Phenylhydrazine and α,α-disubstituted ketone/aldehyde | 3,3-Disubstituted Indolenine | Classical approach, risk of rearrangement to stable indole. rsc.orgrsc.org |

| Flow Chemistry rsc.org | Phenylhydrazine and model aldehydes | 3,3-Disubstituted Indolenine | Greener, sustainable, better control over reaction. |

| Mechanochemistry (Oxalic acid/Dimethylurea) rsc.org | Arylhydrazines and carbonyl compounds | Variously decorated indoles and indolenines | Solvent-free, versatile, and environmentally friendly. |

| Palladium-catalyzed Cross-Coupling wikipedia.org | Aryl bromides and hydrazones | N-Arylhydrazones (intermediates) | Supports the intermediacy of hydrazones in the classical Fischer synthesis. |

Regioselective Alkylation Reactions of Indole Derivatives to Yield 3,3-Dialkylated-3H-Indoles

An alternative classical strategy involves the direct alkylation of pre-existing indole scaffolds. The regioselective C3-alkylation of indoles is a key method for introducing substituents at the 3-position. To achieve 3,3-dialkylation, the starting indole must already possess a substituent at the C3 position.

One effective method utilizes trichloroacetimidates as electrophiles for the selective C3-alkylation of 2,3-disubstituted indoles, catalyzed by Lewis acids like TMSOTf. nih.gov This approach provides a valuable alternative to methods that rely on strong bases or transition metal catalysts. nih.gov The reaction proceeds via the dearomatization of the indole ring upon alkylation.

Zinc triflate has also been identified as an effective reagent for the C3-alkylation of indoles with various alkyl halides, including allylic, benzylic, and tertiary halides, in the presence of a base. nih.gov This method is proposed to proceed through an S(N)1-like pathway. nih.gov

| Catalyst/Reagent | Electrophile | Indole Substrate | Key Features |

| Lewis Acids (e.g., TMSOTf) nih.gov | Trichloroacetimidates | 2,3-Disubstituted Indoles | Selective C3-alkylation, dearomatization strategy. |

| Zinc Triflate nih.gov | Alkyl Halides | Indoles | Effective for allylic, benzylic, and tertiary halides. |

| Iron-catalysis rsc.org | Unactivated Alkenes | Indoles | High regioselectivity, additive-free, sustainable. |

| Rhodium(III)-catalysis mdpi.com | Diazo Compounds | Indoles | Highly efficient, atom-economic, mild conditions. |

Contemporary Synthetic Routes to 3H-Indole Derivatives

Modern synthetic chemistry has introduced a variety of novel and efficient methods for the construction of the 3H-indole skeleton, often employing metal catalysis, unique cyclization strategies, and multicomponent reactions.

Metal-Catalyzed Cyclization and Annulation Strategies

Transition metal-catalyzed reactions have become a powerful tool for the synthesis of heterocyclic compounds, including 3H-indoles. These methods often offer high efficiency, selectivity, and functional group tolerance.

Ruthenium(II)-catalyzed intermolecular [4+1] annulation between aryl imidamides and diazo compounds provides access to 3H-indole derivatives under mild conditions. nih.gov Similarly, rhodium(III)-catalyzed cascade annulation of N-phenylbenzimidamides with pyridotriazoles, which act as carbene precursors, yields unique 3H-indole structures. nih.gov Palladium-catalyzed carbonylative cyclization of nitrostyrenes using molybdenum hexacarbonyl as a carbon monoxide source is another effective method for synthesizing variously substituted 3H-indoles. beilstein-journals.org

| Metal Catalyst | Reactants | Reaction Type | Key Features |

| Ruthenium(II) nih.gov | Aryl imidamides and diazo compounds | [4+1] Annulation | Mild conditions, synthesis of two classes of indole derivatives. |

| Rhodium(III) nih.gov | N-phenylbenzimidamides and pyridotriazoles | Cascade Annulation | Highly selective C-H bond activation. |

| Palladium beilstein-journals.org | Nitrostyrenes and Mo(CO)6 | Carbonylative Cyclization | Utilizes an inexpensive carbon monoxide source. |

| Cobalt(III) mdpi.com | Nitrones and alkynes | Oxidative Annulation | Addresses cyclization of ureas and alkynes to indoles. |

Iodine-Mediated Intramolecular Cyclization of Enamines

A notable transition-metal-free approach for the synthesis of 3H-indoles involves the iodine-mediated intramolecular cyclization of enamines. acs.orgorganic-chemistry.orgacs.org This method offers good to high yields of a variety of 3H-indole derivatives bearing multiple functional groups. organic-chemistry.orgnih.gov The reaction is typically carried out using elemental iodine as an oxidant and a base like potassium carbonate in a solvent such as DMF. acs.orgacs.org Mechanistic studies suggest that the reaction proceeds through oxidative iodination, followed by an intramolecular Friedel-Crafts-type alkylation and subsequent rearomatization. organic-chemistry.org This method is advantageous due to its operational simplicity and the avoidance of transition metal catalysts. nih.gov

| Oxidant | Base | Solvent | Yield of Model Substrate |

| Iodine (I₂) acs.org | K₂CO₃ | DMF | 82% |

| IBr acs.org | K₂CO₃ | DMF | 60% |

| PIDA acs.orgacs.org | K₂CO₃ | DMF | Less effective |

| PIFA acs.orgacs.org | K₂CO₃ | DMF | Ineffective |

Multicomponent Reaction Protocols for 3H-Indole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, have emerged as a powerful and efficient strategy for constructing complex molecular scaffolds. frontiersin.orgrsc.org These reactions are atom-economical and can rapidly generate molecular diversity. frontiersin.org

One such protocol involves the reaction of 3-arylidene-3H-indolium salts, isocyanides, and alcohols to produce alkyl aryl(indol-3-yl)acetimidates in moderate to very good yields. nih.gov A sequential one-pot, four-component process starting from N-alkylindoles, aromatic aldehydes, isocyanides, and alcohols has also been developed. nih.gov Another MCR involves the reaction of indole, formaldehyde, and an amino hydrochloride to assemble indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines. rsc.org

Stereochemical Control in 3H-Indole Synthesis for Chiral Derivatives

The synthesis of chiral derivatives of 3H-indoles, such as enantiomerically enriched forms of 2-Ethyl-3,3-dimethyl-3H-indole, is a significant objective due to the prevalence of chiral indoline (B122111) and indole alkaloid frameworks in biologically active molecules and natural products. acs.orgnih.govbohrium.com Achieving stereochemical control at the C2 position of the 3H-indole core is primarily accomplished through the asymmetric reduction of the C=N bond of the 3H-indole (indolenine) to form a chiral indoline. The resulting chiral center can then be a precursor for a variety of chiral derivatives. Key strategies include catalytic asymmetric hydrogenation with transition metals, organocatalytic transfer hydrogenation, and deracemization processes. acs.orgnih.gov

The asymmetric hydrogenation of 3H-indoles stands as an ideal method for producing chiral indoline scaffolds. nih.govresearchgate.net This transformation can be achieved with high efficiency and enantioselectivity using various catalytic systems.

Catalytic Asymmetric Hydrogenation:

Transition-metal catalysis, particularly with earth-abundant metals like manganese, has proven effective for the asymmetric hydrogenation of 3H-indoles. nih.gov Chiral manganese complexes have been shown to catalyze this reaction with excellent yields and enantioselectivities. researchgate.net These systems are notable for their tolerance of acid-sensitive functional groups, offering a distinct advantage over some precious-metal catalysts. nih.gov Similarly, catalysts based on precious metals such as iridium, ruthenium, and rhodium have also been successfully applied to the asymmetric hydrogenation of 3H-indoles, affording high levels of reactivity and enantioselectivity. acs.orgscispace.com

Organocatalytic Transfer Hydrogenation:

A powerful, metal-free alternative for the enantioselective reduction of 3H-indoles is the use of chiral Brønsted acids, such as chiral phosphoric acids (CPAs), in transfer hydrogenation reactions. nih.govorganic-chemistry.orgbeilstein-journals.org In this approach, a hydrogen donor, typically a Hantzsch ester, is used to reduce the 3H-indole in the presence of a catalytic amount of the chiral acid. organic-chemistry.orgacs.org This method is attractive due to its mild reaction conditions, low catalyst loading, and the high enantioselectivities achieved for a range of 3H-indole substrates. acs.org The reaction proceeds through the protonation of the 3H-indole by the chiral phosphoric acid, which generates a chiral iminium ion. The subsequent hydride transfer from the Hantzsch ester is stereocontrolled by the chiral counterion, leading to the formation of an optically active indoline. beilstein-journals.org

While this method is highly effective for 2-aryl-substituted 3H-indoles, its application to 2-alkyl-substituted substrates has yielded more varied results, with reports of moderate to high yields and selectivities. organic-chemistry.org For instance, the enantioselective hydrogenation of 2,3,3-trimethyl-3H-indole has been accomplished with high conversion rates and excellent enantiomeric excess using specific ionic liquid media. acs.org

Deracemization Strategies:

Deracemization provides another route to chiral 3,3-disubstituted indolines from their racemic 3H-indole precursors. acs.orgfigshare.com These strategies involve a combination of borane-catalyzed hydrogenation and a chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation. This process can effectively resolve racemic mixtures to provide indolines in high yields and with significant enantiomeric excess. acs.org However, the success of this method can be substrate-dependent; for example, while various 2-aryl substituted 3H-indoles are effective, attempts with 2-butyl and 2-benzyl 3H-indoles under similar conditions resulted in racemic products. acs.org

The following table summarizes representative findings in the asymmetric reduction of 3H-indoles, which are foundational for developing stereoselective syntheses of derivatives from this compound.

Table 1: Methodologies for Stereoselective Reduction of 3H-Indoles

| Methodology | Catalyst/Reagent | Substrate Type | Key Findings | Reported Yield (%) | Reported ee (%) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Mn-Complex | 2-Aryl & 2-Alkyl-3H-indoles | Excellent yields and enantioselectivities; tolerates acid-sensitive groups. | Up to 99% | Up to >99% | nih.gov |

| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid (CPA) / Hantzsch Ester | 2-Aryl-3H-indoles | Metal-free approach with high yields and excellent enantioselectivities under mild conditions. | Up to 98% | Up to 97% | organic-chemistry.orgacs.org |

| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid (CPA) / Hantzsch Ester | 3,3-Difluoro-3H-indoles | First convenient method for chiral difluoroindolines; excellent yields and optical purity. | Up to >99% | Up to 97% | beilstein-journals.org |

| Deracemization | CPA / Borane | 2-Aryl-3,3-disubstituted-3H-indoles | Effective deracemization process affording high yields and good to excellent ee's. | 86-95% | 45-92% | acs.org |

| Asymmetric Hydrogenation | Ir-XYLIPHOS catalyst | 2,3,3-Trimethyl-3H-indole | High enantioselectivity achieved in specific ionic liquid reaction media. | 100% (conversion) | ~91% | acs.org |

Reactivity and Transformation Pathways of 2 Ethyl 3,3 Dimethyl 3h Indole

Electrophilic and Nucleophilic Reactions at the 3H-Indole Core

The 3H-indole core is susceptible to attack by both electrophiles and nucleophiles. The lone pair of electrons on the nitrogen atom can be protonated or alkylated, forming a 3H-indolium cation. bhu.ac.in This cation is thermodynamically more stable than the cation formed by protonation at the C-3 position. bhu.ac.in The increased electrophilicity of the indolium ion makes it a target for nucleophilic attack.

Conversely, the C=N double bond can act as a nucleophile. Indoles are considered π-excessive heterocyles, making them electron-rich and prone to electrophilic substitution, with the C-3 position being the preferred site of attack. bhu.ac.in However, if the C-3 position is substituted, as in 2-Ethyl-3,3-dimethyl-3H-indole, electrophilic attack can occur at other positions, or the initial reaction may involve the nitrogen atom.

Cycloaddition Chemistry Involving 3H-Indolium Species

3H-indolium species, generated from 3H-indoles, can participate in cycloaddition reactions. These reactions offer a powerful tool for the construction of complex heterocyclic frameworks. For instance, 3-alkylindoles have been shown to react with p-benzoquinone in acetic acid to yield 2:1 cycloadducts. umn.edu While this specific reaction does not use this compound, it highlights the potential for cycloadditions involving the indole (B1671886) nucleus.

Furthermore, nickel-catalyzed formal [3+2] cycloadditions between N-substituted indoles and donor-acceptor cyclopropanes have been developed to synthesize cyclopenta[b]indoles. mdpi.com Another example involves the (4+3) cycloaddition of 2-vinylindoles with oxyallyl cations to produce cyclohepta[b]indoles. nih.gov These examples underscore the versatility of the indole core in cycloaddition chemistry, suggesting that this compound or its derivatives could be suitable substrates for similar transformations, leading to the formation of novel polycyclic systems. The imine bond of 3H-indoles exhibits good dipolarophilicity, readily reacting with 1,3-dipoles to form heterocyclic derivatives with high regio- and stereochemical control. hku.hk

Oxidative Transformations of 3H-Indole Derivatives and Indolenine Dimers

The oxidation of indoles can lead to a variety of products, depending on the oxidant and the substitution pattern of the indole. The C2=C3 double bond of the indole nucleus is susceptible to oxidative cleavage by reagents like ozone or sodium periodate. bhu.ac.in Autoxidation of 2,3-dialkylindoles can lead to the formation of oxidized dimers. researchgate.net For example, the autoxidation of 2,3-dimethylindole (B146702) results in an oxidized dimer. researchgate.net

A significant oxidative transformation is the dearomative cross-dehydrogenative coupling of indoles with various C-H nucleophiles, which provides an efficient route to 2,2-disubstituted indolin-3-ones. mdpi.comnih.gov This type of reaction highlights the potential to introduce new substituents at the C-2 position of the indole ring through an oxidative process. mdpi.comnih.gov Furthermore, oxidative dimerization of C-2 substituted indoles can occur, leading to the formation of dimers in excellent yields. nih.gov

Reductive Conversions of the C=N Double Bond in 3H-Indoles

The carbon-nitrogen double bond (C=N) in 3H-indoles can be selectively reduced to the corresponding amine. This transformation is a key step in the synthesis of various indole alkaloids and other biologically active molecules. Common reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) can be employed for this purpose. acs.org For instance, the C=N double bond of certain 3H-indole derivatives has been effectively reduced using these reagents. acs.org The use of NaBH4 can lead to the formation of diastereomers, while LiAlH4 can also reduce other functional groups present in the molecule, such as esters. acs.org The reduction of the heterocyclic ring of indoles can also be achieved using reagents like zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid to yield indolines. bhu.ac.in

Functional Group Interconversions and Derivatization Strategies

The this compound scaffold allows for a variety of functional group interconversions and derivatization strategies, enabling the synthesis of a diverse range of compounds.

Formylation Reactions of Indolenines

Formylation of indolenines, such as the Vilsmeier-Haack reaction, is a valuable method for introducing a formyl group. The reaction of 2,3,3-trimethyl-3H-indole with a Vilsmeier reagent (e.g., dimethylformamide/POCl3) leads to the formation of 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole. researchgate.netresearchgate.net This reaction proceeds through double formylation of the C-2 methyl group. sid.ir This diformyl compound can then be utilized as a precursor for the synthesis of other heterocyclic systems, such as pyrazolylindolenines. researchgate.net

Heck Coupling Reactions of Halogenated 3H-Indoles

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org While direct Heck coupling on this compound has not been specifically detailed in the provided context, the general applicability of the Heck reaction to halogenated heterocycles suggests its potential for the functionalization of a halogenated derivative of this indolenine. For the Heck reaction to be successful with substrates containing amine functionalities, protection of the amine group may sometimes be necessary. researchgate.net However, some Heck couplings can proceed without protection, depending on the catalyst and the steric environment of the amine. researchgate.net

Deamination Reactions for Indole-2,3-quinodimethane Generation

The generation of highly reactive o-quinodimethanes, including indole-2,3-quinodimethanes, is a pivotal strategy in the synthesis of complex carbazole (B46965) frameworks. While various methods exist for the formation of these intermediates, deamination reactions represent a notable, albeit less common, approach.

It is important to note that while the specific deamination of this compound to yield an indole-2,3-quinodimethane is not extensively documented in the reviewed literature, a novel and analogous pathway involving the deamination of 1,2,3,4-tetrahydropyrrolo[3,4-b]indoles has been reported, providing valuable insight into this type of transformation. mdpi.comresearchgate.net This method presents a significant departure from more traditional 1,4-elimination reactions of 2,3-disubstituted indoles. acs.orgnih.gov

A key aspect of this methodology is the choice of the deaminating agent. Research in this area has explored the use of reagents that can effectively induce the elimination of the amino group and facilitate the formation of the exocyclic double bonds characteristic of the quinodimethane structure.

The table below summarizes the key transformation discussed in the literature for a related system.

| Precursor | Product | Dienophile | Yield | Reference |

| 1,2,3,4-Tetrahydropyrrolo[3,4-b]indole derivative | Indole-2,3-quinodimethane intermediate | N-Phenylmaleimide | Not explicitly stated for the specific deamination step, but the subsequent cycloadduct is formed. | mdpi.comresearchgate.net |

| Allenylanilines | Indole-2,3-quinodimethane intermediates | Various dienophiles | High yields for the formation of tetrahydro- and dihydrocarbazole derivatives. | acs.orgnih.gov |

This deamination approach to indole-2,3-quinodimethanes, exemplified by the transformation of tetrahydropyrrolo[3,4-b]indoles, underscores the potential for developing new synthetic routes to complex indole alkaloids and related polycyclic systems. mdpi.comresearchgate.net Although direct evidence for the deamination of this compound for this purpose remains elusive in the surveyed literature, the principles demonstrated in analogous systems provide a conceptual framework for future investigations in this area.

Advanced Spectroscopic Characterization of 2 Ethyl 3,3 Dimethyl 3h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Ethyl-3,3-dimethyl-3H-indole and its derivatives, ¹H and ¹³C NMR are routinely used for initial structural confirmation, while advanced techniques can reveal more complex structural details. ipb.ptresearchgate.net

The ¹H NMR spectrum of a 2-substituted-3,3-dimethyl-3H-indole derivative typically shows distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the gem-dimethyl groups at the C3 position, and the protons of the substituent at the C2 position. For the parent compound, this compound, the ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern indicating their adjacent positions. The two methyl groups at C3 are expected to be magnetically equivalent and thus appear as a single sharp singlet. The aromatic protons on the benzene (B151609) ring portion of the indole structure typically appear as a complex multiplet in the downfield region of the spectrum. mdpi.comnih.gov

In a study of various 3,3-disubstituted-2-methyl-3H-indoles, the chemical shifts for the gem-diallyl groups were observed with the methylene protons appearing as doublets of doublets, and the terminal vinyl protons showing distinct signals. nih.gov For instance, in 3,3-diallyl-2-methyl-3H-indole, the methyl group at C2 gives a singlet at 2.25 ppm. nih.gov The aromatic protons typically resonate between 7.0 and 7.6 ppm. nih.govamazonaws.com

Interactive Data Table: ¹H NMR Data for Selected 3H-Indole Derivatives

| Compound | Aromatic Protons (ppm) | C2-Substituent Protons (ppm) | C3-Dimethyl Protons (ppm) | Reference |

| 2,3,3,4-Tetramethylindolenine | 6.7-7.2 (m, 3H) | 2.37 (s, 3H) | 1.35 (s, 6H) | mdpi.com |

| 3,3-Diallyl-2-methyl-3H-indole | 7.17-7.52 (m, 4H) | 2.25 (s, 3H) | N/A (Diallyl) | nih.gov |

| 3,3-Dibenzyl-2-methyl-3H-indole | 6.68-7.18 (m, 11H) | 2.32 (s, 3H) | N/A (Dibenzyl) | nih.gov |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet.

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. In this compound, distinct signals are expected for each unique carbon atom. The quaternary carbon at C3, bonded to the two methyl groups, typically appears in the range of 50-60 ppm. The C2 carbon, part of the imine-like C=N bond, is significantly deshielded and resonates further downfield, often above 180 ppm. nih.gov The carbons of the ethyl group and the gem-dimethyl groups will appear in the aliphatic region of the spectrum, while the aromatic carbons will be found between 110 and 155 ppm. nih.govamazonaws.com

For example, the ¹³C NMR spectrum of 3,3-diallyl-2-methyl-3H-indole shows the C2 carbon at 185.2 ppm and the C3 carbon at 61.8 ppm. nih.gov The carbons of the aromatic ring appear in the range of 118.1 to 154.8 ppm. nih.gov

Interactive Data Table: ¹³C NMR Data for Selected 3H-Indole Derivatives

| Compound | C2 (ppm) | C3 (ppm) | Aromatic Carbons (ppm) | Other Aliphatic Carbons (ppm) | Reference |

| 2,3,3,4-Tetramethylindolenine | 164.6 | 31.0 | 119.0, 127.2, 127.3, 135.3, 142.9, 151.7 | 18.4, 19.9, 25.4 | mdpi.com |

| 3,3-Diallyl-2-methyl-3H-indole | 185.2 | 61.8 | 118.1, 119.8, 122.2, 125.0, 127.9, 141.2, 154.8 | 16.5, 40.3 | nih.gov |

| 3,3-Dibenzyl-2-methyl-3H-indole | 184.1 | 64.0 | 119.8, 123.7, 124.4, 126.7, 127.8, 127.9, 129.4, 135.7, 140.5, 155.1 | 17.3, 42.3 | nih.gov |

For more complex derivatives of this compound, especially those with stereocenters or restricted bond rotation, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. naist.jpacs.orgresearchgate.net

NOESY experiments identify protons that are close in space, which is crucial for determining stereochemistry and conformation. For instance, NOESY can be used to establish the relative orientation of substituents in chiral derivatives. naist.jpacs.org

HSQC correlates proton signals with the directly attached carbon signals, aiding in the definitive assignment of both ¹H and ¹³C spectra.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, providing critical information about the connectivity of different molecular fragments. naist.jpacs.org

In the structural elucidation of complex indole alkaloids, 2D NMR techniques like COSY, HSQC, and HMBC are essential for assigning the complete proton and carbon skeletons. unapiquitos.edu.pe For example, HMBC correlations can confirm the placement of substituents on the indole ring by showing long-range couplings between the substituent's protons and the ring's carbons. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound and its derivatives, IR spectroscopy provides characteristic absorption bands that confirm the presence of key structural features. mdpi.comnih.gov

The most prominent feature in the IR spectrum of a 3H-indole is the strong absorption band corresponding to the C=N stretching vibration of the imine-like functionality, which typically appears in the region of 1620-1700 cm⁻¹. mdpi.comnih.gov The exact position of this band can be influenced by the nature of the substituent at the C2 position. For instance, in 2,3,3,4-tetramethylindolenine, this band is observed at 1680-1700 cm⁻¹. mdpi.com

Other important vibrations include the C-H stretching of the aromatic and aliphatic parts of the molecule, which are observed around 3000-3100 cm⁻¹ and 2850-2970 cm⁻¹, respectively. The bending vibrations of the methyl and methylene groups are also visible in the fingerprint region of the spectrum. google.com

Interactive Data Table: Characteristic IR Absorption Bands for 3H-Indole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Example | Reference |

| C=N Stretch | 1620-1700 | 2,3,3,4-Tetramethylindolenine | mdpi.com |

| Aromatic C-H Stretch | 3000-3100 | 3,3-Diallyl-5-methoxy-2-methyl-3H-indole | nih.gov |

| Aliphatic C-H Stretch | 2850-2970 | 2,3,3,4-Tetramethylindolenine | mdpi.com |

| C-H Bending | 1350-1470 | 2,3,3,4-Tetramethylindolenine | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands arising from π → π* electronic transitions within the conjugated system of the indole ring. rsc.orgcore.ac.uk

The position and intensity of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents on the indole ring. For simple 3H-indoles, absorption bands are typically observed in the range of 210-260 nm. mdpi.com For example, 2,3,3,4-tetramethylindolenine exhibits absorption maxima at 219 nm and 259 nm in ethanol. mdpi.com The introduction of further conjugation, for instance by adding a styryl group at the C2 position, leads to a significant bathochromic (red) shift of the absorption bands to longer wavelengths. google.com The electronic absorption spectra of indole derivatives are influenced by both electron-donating and electron-withdrawing substituents. core.ac.uk

Interactive Data Table: UV-Vis Absorption Maxima for Selected 3H-Indole Derivatives

| Compound | λ_max (nm) | Solvent | Reference |

| 2,3,3,4-Tetramethylindolenine | 219, 259 | Ethanol | mdpi.com |

| 2,4a,6-Trimethyl-4a,5,6,7,8,9-hexahydro-1H-carbazole | 214, 259 | Ethanol | mdpi.com |

| 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole | Not specified | Tetrahydrofuran | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.govscirp.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.

The fragmentation of 3H-indole derivatives under electron impact (EI) or other ionization methods often involves characteristic losses of substituents. A common fragmentation pathway for 3-substituted indoles is the loss of one of the substituents from the C3 position. scirp.org For compounds with an alkyl group at the C2 position, fragmentation can involve cleavage of the C-C bonds within the alkyl chain. The fragmentation patterns of prenylated indole derivatives often show a characteristic loss of an isopentene group from the C3 position. nih.gov The study of these fragmentation patterns is crucial for the structural identification of unknown indole derivatives and for confirming the structures of newly synthesized compounds. nih.govsemanticscholar.org

Interactive Data Table: Key Mass Spectrometry Data for Indole Derivatives

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Ionization Method | Reference |

| 2,3-Dipentyl-1-tosylindole | 411 (M⁺) | 256, 91 | EI | rsc.org |

| 2-Methyl-3-phenyl-1-tosylindole | 361 (M⁺) | 206 | EI | rsc.org |

| N-Acetyl-3-methylindole | Not specified | 116, 89 | EI | scirp.org |

Computational and Theoretical Investigations of 2 Ethyl 3,3 Dimethyl 3h Indole

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules like 2-Ethyl-3,3-dimethyl-3H-indole. dergipark.org.trresearchgate.net DFT methods are predicated on the principle that the total energy of a system is a functional of its electron density. This approach provides a balance between computational cost and accuracy, making it well-suited for studying medium-sized organic molecules. Through DFT calculations, a wealth of information regarding a molecule's reactivity, stability, and spectroscopic characteristics can be obtained. crimsonpublishers.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. imperial.ac.ukwuxiapptec.com A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions. dergipark.org.tr

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|---|

| (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | -6.0894 | -2.1421 | 3.9473 | acs.org |

| 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione (X=NO2) | - | - | Lower Energy Gap | dergipark.org.trdergipark.org.tr |

| 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione (X=CH3) | - | - | Higher Energy Gap | dergipark.org.trdergipark.org.tr |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. crimsonpublishers.comuni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. Green areas represent neutral potential. crimsonpublishers.com

For heterocyclic compounds like indoles, MEP analysis can identify the most reactive sites. dergipark.org.trdergipark.org.tr The nitrogen atom and the π-rich regions of the aromatic rings are often key areas of interest. The MEP provides a visual guide to how a molecule will interact with other charged or polar species. uni-muenchen.de For this compound, one would anticipate a region of negative potential around the imine nitrogen atom, making it a likely site for protonation or interaction with electrophiles.

Table 2: General Interpretation of MEP Color Coding

| Color | Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Site for Electrophilic Attack |

| Blue | Most Positive | Site for Nucleophilic Attack |

| Green | Near Zero | Non-polar regions |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with classical Lewis structure concepts. uni-muenchen.dewisc.edu This method transforms the complex, delocalized molecular orbitals into a set of localized orbitals, allowing for the quantitative analysis of electron delocalization and hyperconjugative interactions. dergipark.org.trbiointerfaceresearch.com By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can assess the stability arising from these delocalization effects. researchgate.netuni-muenchen.de

In the context of indole (B1671886) derivatives, NBO analysis is used to understand the stability conferred by interactions such as π→π* and n→π* transitions. researchgate.net For instance, the delocalization of the nitrogen lone pair into the aromatic system is a key feature of indole chemistry that can be quantified using NBO analysis. acs.org This analysis can also shed light on the nature of substituent effects on the electronic structure of the indole ring. biointerfaceresearch.com

Table 3: Common Interactions Investigated by NBO Analysis and Their Significance

| Interaction Type | Donor Orbital | Acceptor Orbital | Significance |

|---|---|---|---|

| π→π* | π (bonding) | π* (antibonding) | Indicates π-electron delocalization, crucial for aromaticity and stability. researchgate.net |

| n→π* | n (lone pair) | π* (antibonding) | Represents delocalization of a lone pair into a π-system, affecting reactivity and geometry. researchgate.net |

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic parameters, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. acs.orgijrar.orgnih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For indole derivatives, theoretical calculations can aid in the assignment of complex NMR and IR spectra. For example, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts. dergipark.org.trresearchgate.net Calculated vibrational frequencies are often scaled by an empirical factor to improve their agreement with experimental IR and Raman data. ijrar.org Furthermore, Time-Dependent DFT (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra, which can help in understanding the electronic transitions responsible for a molecule's color and photophysical properties. researchgate.netacs.org While specific calculated spectroscopic data for this compound is not present in the search results, studies on related compounds like 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole have demonstrated the utility of these methods in structural elucidation. mdpi.com

Investigation of Reaction Mechanisms and Transition States in 3H-Indole Chemistry

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including the identification of intermediates and transition states. copernicus.org For reactions involving 3H-indoles, theoretical studies can elucidate the energetics of different reaction pathways, thereby explaining observed product distributions and regioselectivity. For example, the mechanism of the Fischer indole synthesis, a classic method for preparing indoles, has been the subject of theoretical investigation to understand the role of the acid catalyst and the nature of the key bond-forming steps. mdpi.com

In the broader context of indole chemistry, computational studies have been used to explore the mechanisms of electrophilic substitution, which typically occurs at the C3 position. bhu.ac.in Theoretical calculations can rationalize this preference by comparing the stability of the cationic intermediates formed upon attack at different positions. For 3H-indoles, understanding the reactivity of the imine functionality is of particular interest. Computational studies can model the protonation of the nitrogen atom and subsequent reactions with nucleophiles, providing a detailed picture of the reaction coordinate.

Exploration of Conformational Landscape and Stability of 3H-Indolenines

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its properties and biological activity. Computational methods are widely used to explore the conformational landscape of molecules, identify stable conformers, and determine their relative energies. rsc.org For 3H-indolenines, which feature a spirocyclic or substituted sp3-hybridized carbon at the 3-position, conformational analysis is particularly important.

Studies on Non-linear Optical (NLO) Properties through Computational Methods

The investigation of non-linear optical (NLO) properties of organic molecules has become a significant area of research due to their potential applications in optoelectronics, including optical switching and data storage. Computational quantum chemical methods are powerful tools for predicting and understanding the NLO behavior of molecules, providing insights into their structure-property relationships. For indole derivatives, these studies often employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate their electronic and optical characteristics.

The NLO response of a molecule is primarily determined by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). Polarizability describes the linear response of the electron cloud to an external electric field, while hyperpolarizabilities describe the non-linear responses. A high hyperpolarizability value is a key indicator of a promising NLO material. For many organic molecules, particularly those with donor-π-acceptor architectures, the intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system is a crucial factor for a large NLO response.

Computational studies on various indole derivatives have demonstrated the tunability of their NLO properties through strategic substitution on the indole ring. For instance, the introduction of strong electron-withdrawing groups can significantly enhance the first hyperpolarizability (β) nih.gov. The choice of computational method, including the functional and basis set, is critical for obtaining accurate predictions. Functionals such as B3LYP, CAM-B3LYP, and M06-2X, combined with basis sets like 6-311++G(d,p) or aug-cc-pVDZ, are commonly used to calculate the electronic and NLO properties of such systems rsc.orgacs.org.

While extensive computational studies have been conducted on various substituted indoles, specific research focusing solely on the non-linear optical properties of this compound is not extensively documented in publicly available literature. However, predictive data for its polarizability is available from computational databases.

Detailed Research Findings

Computational chemistry databases provide predicted values for certain molecular properties. The US Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard, for instance, lists a predicted average polarizability for this compound.

Data Table of Predicted NLO Properties for this compound

| Property | Predicted Value | Unit | Source |

| Polarizability (α) | 22.1 | ų | epa.gov |

| First Hyperpolarizability (β) | Data not available | esu | |

| Second Hyperpolarizability (γ) | Data not available | esu |

The provided polarizability gives an indication of the linear optical response of the molecule. Specific computational studies determining the first (β) and second (γ) hyperpolarizabilities, which are crucial for assessing the full NLO potential of this compound, are not readily found in the surveyed scientific literature. Further theoretical investigations employing methods such as DFT with appropriate functionals and basis sets would be necessary to fully characterize its non-linear optical response and to understand the influence of the ethyl and dimethyl substitutions on the 3H-indole core in the context of NLO applications.

Synthetic Utility and Emerging Applications in Materials Chemistry

Role as Intermediates in Complex Molecule Synthesis

2-Ethyl-3,3-dimethyl-3H-indole serves as a valuable intermediate in the synthesis of a variety of complex organic molecules. Its unique structural features, including the reactive C2-ethyl group and the quaternary carbon at the C3 position, make it a versatile building block for the construction of diverse molecular architectures.

Precursors for Cyanine (B1664457) Dyes and Related Chromophores

The indolenine core of this compound is a fundamental component in the synthesis of cyanine dyes and other related chromophores. While direct synthesis examples starting from this compound are not extensively detailed in readily available literature, the synthetic pathways for cyanine dyes are well-established using structurally similar indolenine derivatives, such as 2,3,3-trimethyl-3H-indole.

The general synthesis involves the quaternization of the nitrogen atom of the indolenine ring with an alkylating agent, followed by a condensation reaction with a suitable methine source. This process, known as the Fischer indole (B1671886) synthesis, is a cornerstone in the production of these dyes. The quaternized indolenium salt possesses a reactive methyl or methylene (B1212753) group at the C2 position, which can readily undergo condensation with various reagents to form the characteristic polymethine chain of cyanine dyes.

The specific properties of the resulting dye, such as its absorption and emission wavelengths, can be fine-tuned by varying the length of the polymethine chain and by introducing different substituents on the heterocyclic nuclei. The ethyl group in this compound can potentially influence the solubility and aggregation properties of the final dye molecule.

A typical reaction scheme for the synthesis of a cyanine dye using a 2,3,3-trialkyl-3H-indole derivative is as follows:

| Step | Reactants | Product | Purpose |

| 1 | 2,3,3-trialkyl-3H-indole, Alkyl halide | N-alkyl-2,3,3-trialkyl-3H-indolium halide | Quaternization of the indole nitrogen to activate the C2-alkyl group. |

| 2 | N-alkyl-2,3,3-trialkyl-3H-indolium halide, Methine source (e.g., N,N'-diphenylformamidine) | Cyanine Dye | Formation of the polymethine bridge connecting two indolenine moieties. |

Building Blocks for Advanced Organic Materials and Polymers

The reactivity of the indole nucleus and its substituents makes this compound a potential building block for the synthesis of advanced organic materials and polymers. One notable example is the synthesis of poly(2-ethyl-3-methylindole), a polymer derived from a closely related indole structure. This polymer is synthesized through the intramolecular acid-catalyzed cyclization of poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] mdpi.com.

The resulting poly(2-ethyl-3-methylindole) exhibits interesting physicochemical properties, including good thermal stability, photoluminescence, and photoconductivity mdpi.comresearchgate.net. These characteristics suggest its potential application in various fields, such as organic electronics and sensor technology. The polymer's emission spectrum shows a bathochromic shift and a significant increase in luminescence intensity compared to its precursor polymer mdpi.comresearchgate.net. Furthermore, irradiation of a film of this polymer leads to an increase in its electrical conductivity, highlighting its photoresponsive nature mdpi.comresearchgate.net. The material also demonstrates a fine porous structure, which could be advantageous for applications in sensing and catalysis mdpi.comresearchgate.net.

| Property | Observation | Potential Application |

| Thermal Stability | Good | Organic electronics, high-temperature applications |

| Photoluminescence | Bathochromic shift and increased intensity | Organic light-emitting diodes (OLEDs) |

| Photoconductivity | Increased conductivity upon irradiation | Photodetectors, optical switches |

| Porous Structure | "Sponge-like" morphology | Sensors, catalysis |

Synthesis of Spiro-Indole Systems

The synthesis of spiro-indole systems, which are characterized by a spirocyclic junction at the C3 position of the indole ring, is an active area of research due to the prevalence of this motif in various natural products and biologically active compounds rsc.org. Common strategies for the synthesis of these complex structures often involve the use of isatin (B1672199) or tryptamine (B22526) derivatives as starting materials tandfonline.commedcraveonline.comnih.gov.

While the direct utilization of this compound in the synthesis of spiro-indole systems is not prominently documented, the general principles of spirocyclization of indole derivatives could potentially be adapted. The challenge in synthesizing spiroindolines and spiroindoles lies in preventing the 1,2-migration that would restore the aromaticity of the indole ring rsc.org. Methodologies to achieve this often involve dearomatization reactions.

Recent advancements in this field have focused on developing facile and mild synthetic methods for the spirocyclization of indoles, which could potentially be applicable to derivatives of this compound in the future to generate novel spiro-compounds rsc.org.

Applications in Optoelectronic Devices

The inherent electronic and optical properties of the indole scaffold make its derivatives, including potentially those of this compound, attractive candidates for applications in optoelectronic devices.

Use in Dye-Sensitized Solar Cells

Indole-based organic dyes are being extensively investigated as sensitizers in dye-sensitized solar cells (DSSCs) due to their strong light-harvesting capabilities and tunable electrochemical properties rsc.org. The general structure of these dyes consists of a donor-π-acceptor (D-π-A) framework, where the indole moiety often serves as the electron donor or part of the π-conjugated bridge.

The performance of indole-based dyes in DSSCs is influenced by factors such as their absorption spectra, energy levels (HOMO and LUMO), and ability to facilitate charge transfer. The ethyl and dimethyl substituents on the 3H-indole ring of this compound could be strategically utilized to influence these properties in newly designed dyes.

Development of Nonlinear Optical Materials

Indole derivatives are also being explored for their potential in nonlinear optical (NLO) materials. These materials exhibit a nonlinear response to an applied optical field, which is a crucial property for applications in optical communications, data storage, and optical computing.

The NLO properties of organic molecules are often associated with a D-π-A structure, which facilitates intramolecular charge transfer upon excitation. Indole-based chromophores with a tricyanofuranyl acceptor have been synthesized and shown to exhibit significant first hyperpolarizability (a measure of NLO activity) semanticscholar.org. The elongation of the π-conjugated bridge in these chromophores can lead to a substantial increase in their NLO response semanticscholar.org.

Although direct studies on the NLO properties of this compound are not available, its electron-rich indole core suggests that it could serve as a valuable building block for the design of new NLO chromophores. By functionalizing the indole ring with suitable electron-donating and electron-accepting groups connected by a π-bridge, it may be possible to create novel materials with enhanced NLO properties. The development of such materials is an active area of research, with a focus on achieving high thermal stability and processability for practical device applications.

Future Research Directions in 2 Ethyl 3,3 Dimethyl 3h Indole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indole (B1671886) derivatives has been a long-standing area of interest in organic chemistry. beilstein-journals.orgrsc.orgtandfonline.comtandfonline.comresearchgate.net Traditional methods are often being replaced by greener, more sustainable approaches. tandfonline.comtandfonline.comresearchgate.net Future research will likely focus on developing novel synthetic routes to 2-Ethyl-3,3-dimethyl-3H-indole that are not only efficient but also environmentally benign.

Key areas for development include:

Catalytic Systems: Exploring new catalysts, such as those based on earth-abundant metals or even metal-free organocatalysts, could lead to milder reaction conditions and improved yields. rsc.orgmdpi.comrsc.org The use of nanocatalysts is another promising green approach. tandfonline.comresearchgate.net

One-Pot and Tandem Reactions: Designing cascade or multicomponent reactions that form the this compound skeleton in a single step from simple precursors would significantly improve synthetic efficiency and reduce waste. rsc.orgnih.govbohrium.com

Alternative Energy Sources: The application of microwave irradiation and ultrasound has already shown promise in accelerating indole synthesis and often leads to higher yields with less energy consumption. tandfonline.comtandfonline.comresearchgate.net Further exploration of photochemical and electrochemical methods could also provide novel synthetic pathways. bohrium.com

Green Solvents: Moving away from traditional volatile organic solvents towards water, ionic liquids, or deep-eutectic liquids aligns with the principles of green chemistry and can sometimes offer unique reactivity. beilstein-journals.orgtandfonline.comresearchgate.net

| Synthetic Approach | Key Features | Potential Advantages |

| Novel Catalysis | Earth-abundant metals, organocatalysts, nanocatalysts. rsc.orgtandfonline.comresearchgate.netmdpi.comrsc.org | Reduced cost, lower toxicity, milder conditions, high efficiency. |

| One-Pot Reactions | Multicomponent and tandem strategies. rsc.orgnih.govbohrium.com | Increased efficiency, reduced waste, atom economy. |

| Alternative Energy | Microwaves, ultrasound, photochemistry, electrochemistry. tandfonline.comtandfonline.comresearchgate.netbohrium.com | Faster reaction times, higher yields, energy efficiency. |

| Green Solvents | Water, ionic liquids, deep-eutectic liquids. beilstein-journals.orgtandfonline.comresearchgate.net | Reduced environmental impact, potential for new reactivity. |

Advanced Mechanistic Studies of this compound Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic applications. Future research in this area will likely involve a combination of experimental and computational techniques.

Key areas for investigation include:

Intermediate Identification: The detection and characterization of transient intermediates, such as N-chloroindoles and 3-chloro-3H-indoles in chlorination reactions, can provide invaluable insight into reaction pathways. acs.org The formation of 3-hydroperoxy-3H-indole intermediates is often observed during oxidation. chemcess.com

Reaction Kinetics: Detailed kinetic studies can help to elucidate the rate-determining steps of reactions and the influence of various catalysts and reaction conditions.

Isotopic Labeling: The use of isotopic labeling can definitively track the movement of atoms throughout a reaction, confirming or refuting proposed mechanisms. mdpi.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. dergipark.org.tr

A proposed mechanism for the iodine-mediated synthesis of 3H-indoles involves the intramolecular cyclization of enamines. acs.org Another proposed mechanism for the formation of 3-(1H-tetrazol-5-yl)-indoles from 2H-azirines and arynes suggests the generation of a 3H-indole derivative as an intermediate. acs.orgnih.gov

Exploration of New Chemical Reactivity Profiles and Selectivities

The unique reactivity of the 3H-indole core in this compound offers a playground for discovering new chemical transformations and achieving high levels of selectivity.

Future research directions could include:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective hydrogenation of 3H-indoles would provide access to valuable chiral indoline (B122111) scaffolds. researchgate.net

C-H Activation: Direct functionalization of the C-H bonds of the this compound core would offer a more atom-economical approach to creating new derivatives. acs.org

Cycloaddition Reactions: The C2=N double bond of the 3H-indole nucleus is susceptible to cycloaddition reactions, which could be exploited to build complex polycyclic structures. rsc.org

Novel Rearrangements: Investigating the potential for novel molecular rearrangements under various conditions could lead to the discovery of unexpected and synthetically useful transformations.

3,3-Disubstituted indolenines, for example, can undergo addition reactions with Grignard reagents to form 2,3,3-trisubstituted indolines. rsc.org They can also be readily autoxidized; for instance, 2-ethyl-3,3-dimethylindolenine can be oxidized to 2-acetyl-3,3-dimethylindolenine. rsc.org

Computational Design and Prediction of Novel 3H-Indole Derivatives with Tuned Properties

The synergy between computational chemistry and synthetic chemistry is a powerful tool for accelerating the discovery of new molecules with desired properties. In silico methods can be used to design and screen virtual libraries of this compound derivatives before committing to their synthesis. nih.govresearchgate.netnih.gov

Key areas for computational exploration include:

Structure-Property Relationships: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can help to predict the properties of new derivatives based on their molecular structure. nih.govresearchgate.net

Pharmacophore Modeling: For applications in medicinal chemistry, computational models can be used to design derivatives that are likely to interact with specific biological targets. nih.govorientjchem.orgijper.org

Materials Property Prediction: Computational tools can be used to predict the electronic, optical, and mechanical properties of materials incorporating the this compound scaffold.

ADMET Prediction: In the context of drug discovery, computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel indole derivatives. nih.govudhtu.edu.uabohrium.com

| Computational Method | Application | Predicted Properties |

| QSAR/QSPR | Predicting activity and properties. nih.govresearchgate.net | Biological activity, physical properties. |

| Pharmacophore Modeling | Designing molecules for biological targets. nih.govorientjchem.orgijper.org | Binding affinity, inhibitory activity. |

| Materials Modeling | Predicting properties of new materials. | Electronic, optical, and mechanical properties. |

| ADMET Prediction | Assessing drug-likeness. nih.govudhtu.edu.uabohrium.com | Absorption, distribution, metabolism, excretion, toxicity. |

Integration of this compound into Multifunctional Materials Systems

The unique electronic and structural features of the 3H-indole core make this compound a promising candidate for incorporation into advanced functional materials.

Future research in this area could focus on:

Organic Electronics: The electron-rich nature of the indole ring system suggests its potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.org

Sensors: Derivatives of this compound could be designed to act as fluorescent or colorimetric sensors for the detection of specific analytes.

Smart Materials: The incorporation of this scaffold into polymers or other materials could lead to the development of "smart" materials that respond to external stimuli such as light, heat, or pH.

Functional Dyes: Indolenine-based dyes have applications in biological imaging and solar cells. nih.gov

The tautomerization of 1H-indole to 3H-indole has been utilized to create organoboron compounds with bright orange-red/red emission for use in OLEDs. rsc.org Furthermore, indole-based multifunctional chromophores have been incorporated as pendant groups in photorefractive polymers. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-ethyl-3,3-dimethyl-3H-indole, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves the Vilsmeier reaction of 3,3-dimethyl-3H-indole derivatives with ethyl-containing reagents under reflux conditions. For example, 2-(4-chloro-3,3,7-trimethyl-3H-indol-2-ylidene)propanedial was synthesized via Vilsmeier formylation, achieving 86% yield after 7 hours of reflux in ethanol . Optimization of reaction time, temperature (e.g., 80–100°C), and stoichiometry of hydroxylamine hydrochloride is critical. Purification typically involves recrystallization from ethanol or DMF/acetic acid mixtures .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : X-ray crystallography is definitive for structural confirmation, as demonstrated for related indole derivatives (e.g., 3-hydroxy-2,3-dimethyl-3H-indole N-oxide) . Complementary techniques include:

- ¹H NMR : To identify ethyl and methyl group environments (e.g., δ 1.84 ppm for methyl protons in 3,3-dimethyl groups) .

- FT-IR : For functional group analysis (e.g., carbonyl stretches at ~1668 cm⁻¹) .

- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns .

Q. How should this compound be handled to prevent degradation during experiments?

- Methodological Answer : The compound’s stability is influenced by substituents. For example, 1-hydroxy-2,3-dimethylindole rapidly oxidizes in air to form N-oxide derivatives . Recommendations include:

- Storage under inert atmospheres (argon/nitrogen) at –20°C.

- Use of anhydrous solvents and oxygen-free reaction environments for sensitive reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in catalysts, solvents, or purification methods. For instance, sodium acetate in acetic acid improves cyclization efficiency in indole synthesis compared to other bases . Systematic studies should compare:

- Catalysts : Protic vs. aprotic conditions.

- Reaction monitoring : TLC or HPLC to track intermediate formation.

- By-product analysis : Use LC-MS to identify side products (e.g., imine or oxime intermediates) .

Q. What strategies are effective for distinguishing positional isomers in ethyl-dimethyl-substituted indoles?

- Methodological Answer : Isomeric mixtures (e.g., 2-ethyl-3,5- vs. 3,6-dimethylpyrazine analogs) require orthogonal techniques:

- ²D NMR (COSY, NOESY) : To differentiate coupling patterns between ethyl and methyl groups.

- Crystallography : Resolve spatial arrangements unambiguously, as seen in 3-hydroxy-2,3-dimethyl-3H-indole N-oxide .

- Chromatography : Use chiral columns or gradient HPLC with polar mobile phases .

Q. What mechanistic insights explain unexpected products in reactions involving this compound?

- Methodological Answer : Side reactions often stem from reactive intermediates. For example, hydroxylamine treatment of 3,3-dimethylindole derivatives can lead to cyanoacetamide products via oxime cyclization and fragmentation (Fig. 2 in ). Key steps include:

- Intermediate trapping : Use low-temperature NMR to isolate diooxime or imine species.

- Computational modeling : DFT studies to map energy barriers for rearrangement pathways .

Q. How can thermal decomposition pathways of this compound be analyzed experimentally?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide decomposition profiles. For related compounds (e.g., 3-methylindole), sublimation enthalpy (ΔsubH) and vaporization data are critical for predicting stability . Pair with GC-MS to identify volatile decomposition by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.